Pumiliotoxin 237A
Description
Structure
3D Structure
Properties
CAS No. |
73376-36-0 |
|---|---|
Molecular Formula |
C15H27NO |
Molecular Weight |
237.38 g/mol |
IUPAC Name |
(6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylpentylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol |
InChI |
InChI=1S/C15H27NO/c1-4-6-12(2)9-13-10-15(3,17)14-7-5-8-16(14)11-13/h9,12,14,17H,4-8,10-11H2,1-3H3/b13-9-/t12-,14+,15+/m1/s1 |
InChI Key |
ZQWCTWAOPTYJIS-KIPOFVFTSA-N |
Isomeric SMILES |
CCC[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O |
Canonical SMILES |
CCCC(C)C=C1CC(C2CCCN2C1)(C)O |
Origin of Product |
United States |
Ecological and Biological Origin of Pumiliotoxin 237a
Mechanisms of Alkaloid Sequestration in Anuran Species
The ability of poison frogs to accumulate and store dietary alkaloids without succumbing to their toxic effects is a remarkable physiological adaptation. This process involves specialized pathways for uptake, transport, and storage of these compounds.
Physiological Pathways of Dietary Uptake and Storage
Following the consumption of alkaloid-containing arthropods, pumiliotoxins are absorbed from the gastrointestinal tract and transported to the skin for storage biorxiv.orgplos.org. Studies involving feeding experiments have shown that alkaloids can be detected in various tissues, including the liver and intestines, before accumulating in the skin plos.orgnih.govplos.org. The liver appears to play a role in the processing of these compounds, though the exact mechanisms of transport from the gut to the skin are still under investigation. The alkaloids are ultimately stored in specialized granular glands within the dermal layer of the skin researchgate.netnih.govmdpi.comresearchgate.net. The quantity and diversity of accumulated alkaloids can increase with the age and size of the frog, suggesting a gradual bioaccumulation over its lifetime researchgate.netnih.gov.
Cellular and Molecular Aspects of Alkaloid Accumulation
At the cellular and molecular level, the sequestration of pumiliotoxins involves complex processes. While many alkaloids are stored unchanged, some can be metabolized by the frog into different, sometimes more potent, forms biorxiv.orgplos.orgresearchgate.net. For example, Pumiliotoxin 251D can be hydroxylated to form the more toxic allopumiliotoxin 267A in some dendrobatid species plos.orgnih.gov. This metabolic conversion is thought to be carried out by cytochrome P450 enzymes, a superfamily of enzymes involved in the metabolism of a wide range of compounds plos.orgresearchgate.net. Studies have shown that exposure to pumiliotoxins can lead to changes in gene expression in the frog's intestines, liver, and skin, including the upregulation of genes encoding for cytochrome P450s plos.orgnih.gov. This suggests a sophisticated and adaptable molecular machinery for handling and modifying dietary toxins.
Ecological Roles of Pumiliotoxin 237A and Related Alkaloids
The primary ecological function of this compound and other related alkaloids is to provide a potent chemical defense against predation nih.govresearchgate.net. The noxious and often toxic nature of these compounds can deter a wide range of potential predators, including vertebrates and invertebrates. The bitter taste and physiological effects of these alkaloids serve as a powerful negative reinforcement for predators, who quickly learn to avoid the brightly colored and chemically defended frogs researchgate.net. In addition to their anti-predator properties, there is evidence to suggest that these skin alkaloids may also offer protection against ectoparasites and microbial pathogens, thus playing a multifaceted role in the survival and ecological success of poison frogs researchgate.netresearchgate.net.
Chemical Defense Against Predation
Pumiliotoxins are a significant class of lipophilic alkaloids found in the skin of various anurans, including neotropical poison frogs (Dendrobatidae), Madagascan mantellid frogs, Australian myobatrachid frogs, and South American bufonid toads. nih.gov These compounds are not produced by the frogs themselves but are sequestered from their diet, which consists of alkaloid-containing arthropods such as ants and mites. nih.gov The accumulation of these toxins in the skin serves as a passive chemical defense mechanism, deterring predators. nih.gov When a predator attempts to consume a frog, the noxious and toxic alkaloids in its skin can cause irritation, illness, or death, leading the predator to release the frog and avoid similar prey in the future. The presence of these potent chemical defenses is often linked to the evolution of aposematism, or bright warning coloration, in these frog species, which signals their unpalatability to potential predators. nih.gov
Antimicrobial Properties and Immune System Modulation
Beyond their role in anti-predator defense, pumiliotoxins and other sequestered alkaloids may also protect against pathogens. researchgate.net The environments inhabited by these frogs are often dense with microbes, suggesting that their skin secretions could provide a crucial defense against bacterial and fungal infections. nih.gov
Research involving feeding the closely related Pumiliotoxin 251D to the dyeing poison frog (Dendrobates tinctorius) has shown that exposure to this alkaloid can alter the expression of genes associated with immune system function. nih.govbiorxiv.org This suggests that pumiliotoxins can have an immunomodulatory effect, influencing the frog's physiological response to the toxins it sequesters. nih.govbiorxiv.org
In a broad screening of various anuran skin alkaloids for antimicrobial activity, a synthetic pumiliotoxin analog demonstrated notable efficacy. researchgate.netresearchgate.net This suggests that compounds within the pumiliotoxin class have the potential to inhibit microbial growth, which would provide the frog with protection against skin infections. researchgate.net
Inhibition of Bacterial Growth (Bacillus subtilis, Escherichia coli)
The antimicrobial activity of a synthetic pumiliotoxin has been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net In these assays, the pumiliotoxin compound was found to be active against the Gram-positive bacterium Bacillus subtilis. researchgate.netresearchgate.net However, the same compound was inactive against the Gram-negative bacterium Escherichia coli, even at the highest concentration tested (200 µ g/assay ). researchgate.netresearchgate.net This indicates a selective spectrum of antibacterial activity for this class of compounds.
| Bacterial Species | Gram Type | Activity of Synthetic Pumiliotoxin |
|---|---|---|
| Bacillus subtilis | Gram-positive | Active researchgate.netresearchgate.net |
| Escherichia coli | Gram-negative | Inactive researchgate.netresearchgate.net |
Inhibition of Fungal Growth (Candida albicans)
The same study that assessed antibacterial properties also tested a synthetic pumiliotoxin against the pathogenic fungus Candida albicans. researchgate.netresearchgate.net The results showed that the compound was active against C. albicans, demonstrating antifungal properties. researchgate.netresearchgate.net This finding supports the hypothesis that skin alkaloids may serve a dual defensive role, protecting the frogs not only from predators but also from opportunistic fungal pathogens present in their environment. researchgate.net
Deterrent Effects on Arthropod Parasites and Predators
The chemical defenses of poison frogs are effective against a wide range of organisms, including arthropods. These alkaloids can act as potent contact toxins against invertebrates, providing a defense against both predators and ectoparasites. nih.govusda.gov
Efficacy Against Mosquitoes (Aedes aegypti)
While specific studies on this compound against mosquitoes are not available, research on the closely related Pumiliotoxin 251D has demonstrated significant efficacy against the yellow fever mosquito, Aedes aegypti. nih.gov When presented on a feeding membrane, Pumiliotoxin 251D reduced both landing and feeding by the mosquitoes. nih.gov Furthermore, direct contact with the alkaloid induced toxicosis, impairing the mosquitoes' ability to fly and causing leg autotomy (self-amputation). nih.gov The minimum toxic concentration was found to be lower than the estimated amount of the compound naturally present in the skin of some poison frogs, suggesting that the quantity of pumiliotoxins is sufficient to deter biting insects like mosquitoes. nih.gov
Toxicity to Ants (Solenopsis invicta) and Pest Insects (Heliothis virescens)
A study testing the contact toxicities of 20 different anuran skin alkaloids was conducted on the red imported fire ant, Solenopsis invicta. usda.gov In this assay, synthetic this compound was specifically tested and found to have no effect on the ants. usda.gov This result was noted as surprising by the researchers, given that the highly toxic Pumiliotoxin 251D differs from it only by a single methyl group. usda.gov
In contrast, studies on the tobacco budworm (Heliothis virescens), a significant agricultural pest, have shown that other pumiliotoxins are highly insecticidal. nih.govacs.org When injected into the larvae, Pumiliotoxin 251D was one of the most toxic compounds evaluated, causing convulsions at doses as low as 10 nanograms per larva and exhibiting a median lethal dose (LD50) of 150 nanograms per larva. nih.govacs.org
| Arthropod Species | Compound Tested | Observed Effect |
|---|---|---|
| Solenopsis invicta (Fire Ant) | This compound | Inactive/No toxicosis observed usda.gov |
| Heliothis virescens (Tobacco Budworm) | Pumiliotoxin 251D | Highly toxic; causes convulsions and death nih.govacs.org |
| Aedes aegypti (Mosquito) | Pumiliotoxin 251D | Deters feeding and induces contact toxicosis nih.gov |
Chemodiversity and Variation of this compound Profiles
The chemical defense systems of poison frogs are not static; they exhibit remarkable diversity and variation. The profile of alkaloids, including this compound, found in the skin of a single frog can vary significantly based on a range of ecological and biological factors. This variation is a key area of research in understanding the chemical ecology of these amphibians.
Geographic and Population-Level Variation in Alkaloid Composition
The composition of alkaloids in poison frogs is heavily dependent on their geographic location and specific habitat, which in turn dictates the availability of alkaloid-containing arthropod prey. nih.gov This leads to distinct alkaloid profiles, including the presence and quantity of this compound, between different populations of the same species.
This geographic variation can be observed even on a smaller scale. Research conducted on Isla Bastimentos in Panama highlighted differences in alkaloid profiles between various sites on the island. While this compound was a minor alkaloid at one site, other related pumiliotoxins and different alkaloid classes were dominant elsewhere. reptilis.org This variation is attributed to differences in the local leaf-litter arthropod communities that serve as the dietary source of these compounds. nih.govresearchgate.net
The table below illustrates examples of geographic variation in the alkaloid profiles of Oophaga pumilio from two different sites on Isla Bastimentos, Panamá.
Table 1: Example of Geographic Variation in Alkaloid Profiles of O. pumilio
| Alkaloid Class | Site I (North coast forest, cleared understory) | Site II (North coast forest with Cyclanthus and cacao) |
|---|---|---|
| Major Alkaloids | 5,8-Disubstituted Indolizidines (205A, 235B) | 5,8-Disubstituted Indolizidines (235B) |
| Minor Alkaloids | Pumiliotoxins (237A, 251D, 307A) , Decahydroquinolines (195A), 5,6,8-Trisubstituted Indolizidines (223A) | Pumiliotoxins (307A, 323A) , Allopumiliotoxins (323B), Decahydroquinolines (195A), 5,8-Disubstituted Indolizidines (233D) |
Data sourced from Saporito et al. (2004). reptilis.org
This demonstrates that while pumiliotoxins are a recurring feature, their specific congeners and relative abundance, including that of this compound, can change significantly between nearby locations.
Temporal Dynamics of this compound Presence
The alkaloid profile of a poison frog is not only spatially variable but also temporally dynamic. Studies have shown that the chemical makeup of a frog's skin secretions can change over time. nih.gov
In the long-term study of Oophaga pumilio populations, samples taken from the same locations at different times over a 30-year period sometimes revealed significant changes in their alkaloid profiles. nih.gov This suggests that the chemical defenses of these frogs are subject to shifts, likely reflecting changes in the local environment and prey availability over months, years, or even decades.
One hypothesis for this temporal variation is the seasonal availability of the arthropods from which the alkaloids are sequestered. reptilis.org The failure to detect certain alkaloids in leaf-litter prey at a given time could be due to seasonal fluctuations in the arthropods' populations, random hatches, or migrations. reptilis.org Frogs, however, can retain sequestered alkaloids for long periods, potentially for months or even years in captivity. reptilis.org This means a frog's alkaloid profile at any given moment is an integrated reflection of its diet over a considerable period.
Furthermore, behavioral changes in the frogs themselves can influence their alkaloid intake. For example, some data suggest that frogs may eat minimally during their breeding season. researchgate.net Such a change in feeding habits could lead to a temporary decrease in the uptake of dietary alkaloids like pumiliotoxins. researchgate.net
Biosynthesis and Biotransformation Pathways Relevant to Pumiliotoxin 237a
Investigation of De Novo Synthesis in Anuran Species
Initial hypotheses suggested that poison frogs, like many other chemically defended amphibians, might synthesize their own toxic alkaloids. However, extensive research has systematically dismantled the theory of de novo synthesis for pumiliotoxins, pointing instead to an external, dietary source.
The foundational evidence against endogenous production of pumiliotoxins comes from a series of classic experiments and observations. When dendrobatid frogs are raised in captivity on a diet devoid of their natural arthropod prey, such as fruit flies or crickets, they fail to develop the alkaloid-based chemical defenses found in their wild counterparts. nih.govlakeforest.edu These captive-raised frogs are essentially non-toxic. nih.gov This strongly indicates that the alkaloids are not biosynthesized by the frog itself but are obtained from an external source.
The "dietary hypothesis" is further substantiated by alkaloid-feeding experiments. weebly.com When captive, non-toxic frogs are fed a diet supplemented with specific alkaloids, they successfully accumulate these compounds in their skin glands. nih.govweebly.com This process of uptake and storage is known as sequestration. lakeforest.edunih.gov The specific alkaloids found in wild frog populations often correspond to the alkaloids present in the local arthropods, particularly ants and mites, which form a significant part of their diet. nih.govnih.govscielo.br For example, pumiliotoxins have been identified in formicine ants of the genera Brachymyrmex and Paratrechina, which are consumed by dendrobatid frogs. nih.govnih.gov This direct link between the chemical profile of the frogs and their prey provides compelling evidence for dietary acquisition. lakeforest.edu
Contrasting the dietary-dependent chemical defense of dendrobatids with amphibians that do synthesize their own alkaloids further clarifies the uniqueness of the pumiliotoxin pathway. While dendrobatids sequester pumiliotoxins, other amphibians, such as the Australian myobatrachid frogs of the genus Pseudophryne, produce their own distinct class of alkaloids (pseudophrynamines). researchgate.net
Comparative feeding studies across different genera of dendrobatid frogs have revealed fascinating evolutionary divergences in their ability to handle dietary alkaloids. In a key study, various species of dendrobatid frogs were fed Pumiliotoxin (+)-251D, a common dietary pumiliotoxin. nih.gov The results showed that while species in the genera Phyllobates and Epipedobates sequestered the alkaloid without any modification, species belonging to the genus Dendrobates demonstrated a remarkable metabolic capability. nih.govnih.govresearchgate.net This highlights that even within the same family, the biochemical machinery to modify ingested toxins is not universal and represents a specific evolutionary adaptation.
| Genus | Species | Can Metabolize PTX (+)-251D? | Outcome of Feeding Experiment | Reference(s) |
| Dendrobates | D. auratus | Yes | PTX (+)-251D is hydroxylated to aPTX (+)-267A. | nih.gov, nih.gov |
| Dendrobates | D. tinctorius | Yes | PTX 251D is metabolized into aPTX 267A. | plos.org, plos.org |
| Dendrobates | D. galactonotus | Yes | Extensive metabolism of PTX (+)-251D to aPTX (+)-267A. | nih.gov |
| Epipedobates | E. tricolor | No | PTX (+)-251D is accumulated unchanged. | nih.gov, nih.gov |
| Phyllobates | P. bicolor | No | PTX (+)-251D is accumulated unchanged. | nih.gov, nih.gov |
Enzymatic Biotransformation of Pumiliotoxins
While many alkaloids are sequestered without alteration, some poison frog species have evolved the enzymatic capacity to modify these dietary compounds, often resulting in a more potent toxin. This biotransformation is a critical component of their chemical defense arsenal.
One of the most significant biotransformations observed is the hydroxylation of pumiliotoxins to form allopumiliotoxins. wikipedia.org Specifically, Pumiliotoxin 251D (PTX 251D) is converted into Allopumiliotoxin 267A (aPTX 267A) through a stereoselective 7'-hydroxylation reaction. nih.govnih.gov This conversion is not only a structural modification but also a functional enhancement, as aPTX (+)-267A is approximately five times more toxic than its precursor, PTX (+)-251D. nih.govresearchgate.net
This metabolic process is highly specific. Feeding experiments using the unnatural enantiomer, PTX (–)-251D, showed that while Dendrobates auratus could accumulate this compound, it was not hydroxylated. nih.govresearchgate.net This demonstrates the presence of a highly evolved, enantioselective pumiliotoxin 7-hydroxylase enzyme in frogs of the genus Dendrobates. nih.gov
The search for the specific enzymes responsible for this hydroxylation has pointed strongly toward the cytochrome P450 (CYP) superfamily, which is well-known for its role in metabolizing foreign compounds. researchgate.netbiorxiv.org To identify candidate enzymes, researchers screened a panel of human CYPs for their ability to metabolize PTX 251D. nih.gov The results were striking: human CYP2D6 showed rapid clearance of PTX 251D, while other tested CYPs had minimal effect. nih.govplos.orgbiorxiv.org Human CYP2D6 was found to create two hydroxylation products from PTX 251D, consistent with the formation of aPTX 267A. nih.gov
Following this lead, a CYP2D6-like gene was identified in the transcriptome of the dyeing poison frog, Dendrobates tinctorius. plos.orgplos.org Sequence analysis revealed that this frog gene shares high similarity with human CYP2D6 and, crucially, conserves an important active site residue (Asp301) known to be involved in binding alkaloid substrates. researchgate.netnih.gov This provides strong evidence that a CYP2D6-like enzyme is the pumiliotoxin 7-hydroxylase responsible for converting dietary pumiliotoxins into the more potent allopumiliotoxins. nih.govplos.org
To confirm the functional role of these enzymes, studies have examined how gene expression in poison frogs changes upon exposure to dietary pumiliotoxins. When Dendrobates tinctorius were fed PTX 251D, researchers observed significant changes in gene expression across several tissues, including the intestines, liver, and skin. plos.orgplos.orgbiorxiv.org
Most notably, the expression of genes encoding for metabolic enzymes was upregulated. plos.org In the intestines, a primary site for processing dietary compounds, the CYP2D6-like gene showed increased expression in frogs fed PTX 251D. plos.orgplos.org Additionally, another cytochrome P450 gene, CYP3A29, was also significantly upregulated in the intestines. nih.govresearchgate.netbiorxiv.org This targeted upregulation of specific CYP genes in response to the presence of a pumiliotoxin substrate provides a clear molecular link between dietary intake and the biotransformation pathway. plos.org These findings suggest a sophisticated system of physiological "fine-tuning," where the presence of specific alkaloids in the diet induces the expression of the very enzymes needed for their metabolism. plos.orgplos.org
| Gene | Enzyme Family | Tissue of Upregulation | Fold Change (Log2FC) | Reference(s) |
| CYP2D6-like | Cytochrome P450 | Intestines | Increased Expression | plos.org, plos.org, researchgate.net |
| CYP3A29 | Cytochrome P450 | Intestines | 5.72 | nih.gov, researchgate.net, biorxiv.org |
Synthetic Methodologies for Pumiliotoxin 237a
Strategies for Total Synthesis of Pumiliotoxin 237A
The total synthesis of this compound hinges on the precise construction of its characteristic indolizidine core and the stereocontrolled installation of its alkylidene side chain. Various strategies have been developed to achieve this, often focusing on efficiency and high stereoselectivity.
Enantioselective synthesis is crucial for obtaining biologically active, naturally occurring pumiliotoxins. A notable approach is the formal enantioselective total synthesis of this compound, which proceeds through a key advanced intermediate. nih.gov One such synthesis begins with (R)-3-(tert-butyldimethylsilyloxy)glutarimide, a versatile chiral building block derived from (R)-glutamic acid. nih.govplos.org This starting material undergoes a regio- and trans-diastereoselective reductive 3-butenylation. nih.gov Subsequent steps involving O-desilylation, Dess–Martin oxidation, and a highly stereoselective Grignard addition lead to a carbinol intermediate as a single diastereomer. nih.gov An efficient ring-closure procedure, accomplished through ozonolysis and reductive dehydroxylation, furnishes the core indolizidine derivative, completing the formal synthesis. nih.gov
Below is a summary of a synthetic sequence leading to this key intermediate.
| Step | Reactant | Key Reagents | Product | Diastereomeric Ratio (dr) |
| 1 | (R)-3-(tert-butyldimethylsilyloxy)glutarimide | 1. 3-butenylmagnesium bromide 2. Et₃SiH/BF₃·Et₂O | 6-((E)-but-3-en-1-yl)-4-(tert-butyldimethylsilyloxy)piperidin-2-one | 98:2 |
| 2 | Resulting Lactam | 1. O-desilylation 2. Dess–Martin oxidation | Keto-lactam intermediate | - |
| 3 | Keto-lactam intermediate | methylmagnesium iodide | Tertiary alcohol (carbinol) | Sole diastereomer |
| 4 | Tertiary alcohol | 1. O₃ 2. Reductive dehydroxylation | (8S,8aS)-8-hydroxy-8-methylindolizidin-5-one | - |
This table illustrates a streamlined pathway to the key pumiliotoxin precursor, emphasizing the high stereoselectivity achieved in critical steps.
Achieving the correct stereochemistry at multiple chiral centers is a primary challenge in the synthesis of this compound. A critical step for establishing the stereochemistry of the indolizidine core is the highly diastereoselective addition of a methyl group to a keto-lactam precursor. nih.gov For instance, the addition of methylmagnesium iodide to a specific keto-lactam intermediate proceeds with high trans-stereoselectivity, yielding the desired carbinol as a single diastereomer. nih.gov This stereocontrol is attributed to the conformation of the reactant, where a chair-like conformation directs the nucleophilic attack. nih.gov This contrasts with attacks on some bicyclic keto-lactams, where an axial attack might be preferred. nih.gov The strategic use of monocyclic intermediates and specific protecting groups can therefore be used to influence the stereochemical outcome of key reactions, providing precise control over the final architecture of the molecule. nih.gov
Development of Analogues for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding the molecular basis of a compound's biological activity and for designing new molecules with improved properties. For pumiliotoxins, this involves synthesizing a variety of analogues with systematic modifications to their structure.
The synthesis of analogues of pumiliotoxins, including isomers of this compound, is a key strategy for probing their biological function. researchgate.net The synthesis of these modified compounds often leverages the same key intermediates, such as (8S,8aS)-8-hydroxy-8-methylindolizidin-5-one, used in the total synthesis of the natural product. nih.gov By utilizing a convergent synthetic strategy, different side chains can be attached to the indolizidine core, allowing for systematic variation. For example, Horner-Wadsworth-Emmons olefination reactions are commonly used to install the alkylidene side chain with control over the double bond geometry. nih.gov This allows for the creation of not only the natural (Z)-isomer but also the corresponding (E)-isomer and other geometric variants for biological testing. tandfonline.com
The design of pumiliotoxin analogues for SAR studies is guided by key structural features known to influence their activity, which primarily involves the modulation of voltage-dependent sodium channels. nih.govnih.gov The main principles involve modifications to both the indolizidine core and the alkylidene side chain. nih.gov
Key areas for modification and the design rationale include:
The Alkylidene Side Chain: The structure, length, and functionalization of this chain are critical. Analogues lacking hydroxyl groups in the side chain, such as Pumiliotoxin 251D, can act as cardiac depressants. nih.gov The introduction of hydroxyl groups, and their specific position and stereochemistry, can dramatically alter the activity, converting a depressant into a compound with positive inotropic (force-enhancing) and chronotropic (rate-enhancing) effects. nih.gov
The Indolizidine Core: The hydroxylation pattern on the bicyclic core is another crucial determinant of activity. For example, adding an axial 7-hydroxy group to Pumiliotoxin 251D results in a compound with very weak positive inotropic effects while retaining negative chronotropic effects. nih.gov
Stereochemistry: The biological activity of pumiliotoxins is highly dependent on their absolute configuration. The naturally occurring (+)-enantiomer of Pumiliotoxin 251D is a potent convulsant in mice, whereas the unnatural (-)-enantiomer has no detectable effect at the same dose. nih.gov This enantioselective toxicity highlights the importance of precise stereochemical control in the synthesis of analogues designed for biological evaluation. nih.gov
By systematically applying these principles, researchers can synthesize and test a matrix of analogues to map the specific structural requirements for the desired biological activity.
Analytical and Research Methodologies for Pumiliotoxin 237a
Extraction and Isolation Techniques from Biological Matrices
The initial step in the analysis of pumiliotoxin 237A from natural sources involves its extraction and isolation from complex biological samples, such as frog skin or arthropods. The choice of method depends on the biological matrix and the research objectives.
A common procedure for extracting alkaloids from frog skin involves a multi-step process. One such method utilizes the organic layer obtained during a Trizol-based RNA extraction. Following the initial phase separation, the organic layer, which contains lipids and lipophilic compounds like this compound, is processed further. Proteins are precipitated from this layer using acetone, and subsequent centrifugation separates the protein pellet from the supernatant containing the alkaloids. This supernatant can then be dried and reconstituted in an appropriate solvent for further analysis.
For arthropod sources, such as mites, a more direct solvent extraction is often employed. Hexane (B92381) is a commonly used solvent for this purpose, effectively extracting the lipophilic alkaloids from the mite tissues. The resulting hexane extract can then be concentrated and analyzed, often using gas chromatography-mass spectrometry.
In studies focusing on alkaloids from frog skin secretions, a straightforward extraction with a solvent like methanol (B129727) is frequently used. The skin is typically immersed in the solvent, and the resulting extract is then partitioned, for example, between methanol and water, to separate the alkaloids into a fraction that can be further purified and analyzed.
Spectroscopic and Chromatographic Identification Methods
Once an extract containing this compound has been prepared, a combination of chromatographic separation and spectroscopic detection is used for its definitive identification and structural characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound and other related alkaloids. This method provides both the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers structural information.
In a typical GC-MS analysis of pumiliotoxins, a fused silica (B1680970) capillary column, such as one coated with a non-polar stationary phase like 5% phenylmethylpolysiloxane, is used. The gas chromatograph is operated with a temperature program that starts at a lower temperature and gradually increases to a higher temperature to ensure the separation of a wide range of alkaloids. Helium is commonly used as the carrier gas. The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectrum of this compound will show a characteristic molecular ion peak and a series of fragment ions that are indicative of its molecular structure. The fragmentation pattern is crucial for distinguishing it from other pumiliotoxin congeners.
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Fused silica capillary column (e.g., HP-5MS, DB-5) |
| Stationary Phase | Non-polar (e.g., 5% Phenylmethylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped, e.g., 100°C to 280°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS is excellent for detection and initial identification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of novel compounds and for confirming the structure of synthesized molecules. Due to the small quantities of this compound typically isolated from natural sources, NMR analysis is more commonly performed on synthetically produced material.
Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including the stereochemistry, of this compound. The ¹H NMR spectrum provides information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Two-dimensional NMR techniques are then used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. The chemical shifts and coupling constants observed in the NMR spectra are unique to the structure of this compound.
X-ray Crystallography in Structural Elucidation
X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule. However, this method requires the compound to be in a crystalline form. For many natural products, including this compound, obtaining suitable crystals for X-ray diffraction can be challenging due to the small amounts available from natural sources and the difficulty in crystallization.
To date, the structural elucidation of this compound has been primarily achieved through a combination of mass spectrometry and NMR spectroscopy, often in conjunction with total synthesis to confirm the proposed structure. While X-ray crystallographic data for this compound itself is not widely available in the scientific literature, this technique remains a valuable tool for the structural analysis of related alkaloids and their derivatives when suitable crystals can be obtained.
Advanced Bioanalytical Approaches
Beyond the fundamental techniques of extraction and structural identification, advanced bioanalytical methods are being employed to study this compound in a broader ecological and biological context.
Untargeted Metabolomics in Ecological Studies
Untargeted metabolomics has emerged as a powerful approach for studying the chemical ecology of poison frogs and their arthropod prey. This technique aims to comprehensively profile all the small molecules (metabolites) in a biological sample, providing a chemical "snapshot" of the organism's state.
Gene Expression Profiling (e.g., RNA-seq) in Response to Alkaloid Exposure
Gene expression profiling stands as a critical methodology for elucidating the molecular and cellular responses to pumiliotoxin exposure. Techniques such as RNA sequencing (RNA-seq) allow researchers to quantify the changes in the transcriptome of an organism, tissue, or cell population following contact with an alkaloid. This approach provides a broad, unbiased view of which genes are activated or suppressed, offering insights into the physiological pathways affected by the toxin, including metabolic, transport, and defensive mechanisms.
Research on the closely related Pumiliotoxin 251D (PTX 251D) in the dyeing poison frog (Dendrobates tinctorius) serves as an exemplary model for the application of RNA-seq in this context. mdpi.comnih.govnih.gov In these studies, frogs were fed PTX 251D, and subsequent RNA-seq analysis was performed on various tissues, such as the intestines, liver, and skin, to identify genes involved in alkaloid sequestration and metabolism. mdpi.comnih.govnih.gov
The findings revealed that exposure to a single pumiliotoxin alkaloid can induce significant changes in gene expression across multiple tissues. mdpi.comnih.gov This demonstrates that the physiological response to these toxins is complex and involves a coordinated effort across different organ systems. mdpi.comnih.gov For instance, hundreds of genes were found to be differentially expressed in each tissue examined, indicating a widespread transcriptional response. nih.gov
Key research findings from studies on PTX 251D, which are instructive for understanding potential responses to this compound, include the upregulation of specific genes involved in metabolism and transport. mdpi.comnih.gov A gene similar to the human cytochrome P450 enzyme CYP2D6 was notably upregulated in the intestines of frogs exposed to the pumiliotoxin. mdpi.comnih.gov Cytochrome P450 enzymes are well-known for their role in metabolizing foreign compounds, and this finding suggests a direct involvement in the detoxification or modification of the alkaloid. mdpi.com Another gene, CYP3A29, was also implicated in the metabolic processing of the toxin. nih.gov
Furthermore, the upregulation of genes associated with the immune system, such as those for MHC class Iα proteins, was observed in the intestines and liver. mdpi.com This suggests that pumiliotoxins may also trigger an immune response. mdpi.com Conversely, some genes, like vitellogenin-2 (VTG2), were downregulated in response to pumiliotoxin exposure. mdpi.com
The general methodology for such a study involves several key steps. Initially, poly-adenylated RNA is extracted from the tissues of interest following a protocol such as the Trizol method. pnas.org The quality and integrity of the extracted RNA are then assessed to ensure suitability for sequencing. Following this, RNA sequencing libraries are prepared and sequenced using a high-throughput platform. The resulting sequence data is then processed and aligned to a reference genome or transcriptome to quantify the expression levels of each gene. Finally, statistical analyses are employed to identify genes that show significant changes in expression between the alkaloid-exposed and control groups. pnas.org
While much of the detailed research has focused on PTX 251D, the methodologies and the nature of the identified genetic responses provide a robust framework for investigating the specific effects of this compound. It is anticipated that similar studies would reveal a unique but overlapping set of responsive genes, shedding light on the specific metabolic pathways and transport mechanisms this particular alkaloid utilizes within the organism.
Interactive Data Table: Gene Upregulation in Dendrobates tinctorius in Response to Pumiliotoxin 251D Exposure
| Tissue | Number of Upregulated Genes | Key Upregulated Genes/Proteins Noted | Implied Function |
| Intestines | 282 | CYP2D6-like, CYP3A29, MHC class Iα | Alkaloid metabolism, Immune response |
| Liver | 144 | MHC class Iα | Immune response |
| Skin | 197 | Not specified in detail | Sequestration and storage |
In Silico Modeling and Computational Chemistry
In silico modeling and computational chemistry represent powerful, non-invasive tools for investigating the properties and interactions of molecules like this compound at an atomic level. These methodologies are instrumental in predicting the behavior of toxins, understanding their mechanisms of action, and identifying potential molecular targets without the need for extensive and complex laboratory experiments. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and techniques of computational chemistry are broadly applicable to this class of alkaloids.
One of the primary applications of these methods is in the study of ligand-receptor interactions. Pumiliotoxins are known to interact with voltage-gated sodium channels, and computational techniques such as molecular docking can be used to predict how this compound might bind to these channels. nih.govpnas.org Molecular docking simulations calculate the preferred orientation and binding affinity of a ligand (the pumiliotoxin) when it interacts with a target protein (the sodium channel). elifesciences.org This can help to identify the specific amino acid residues within the channel that are crucial for the interaction, providing a basis for understanding the toxin's modulatory effects. nih.gov For example, research on other pumiliotoxins has proposed an "alkaloid-binding domain" on the sodium channel, and computational models could help to define the precise location and characteristics of this site for this compound. nih.gov
Another significant area of computational research is the use of molecular dynamics (MD) simulations. MD simulations model the movement of every atom in a molecular system over time, offering a dynamic view of how a toxin interacts with its environment or target. escholarship.org For this compound, MD simulations could be used to study its conformational flexibility, its passage through cell membranes, and the stability of its complex with a target protein once bound. This can reveal critical information about the kinetics and thermodynamics of the interaction that static models cannot provide.
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable in silico approach. QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov By analyzing a series of related pumiliotoxin alkaloids with known toxicities, a QSAR model could be developed to predict the activity of new or untested compounds, including isomers or derivatives of this compound. wikipedia.orgnih.gov These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to correlate structure with activity, which can guide the synthesis of novel compounds with potentially altered potencies. wikipedia.orgnih.gov
While the direct application of these advanced computational methodologies to this compound is an area ripe for future research, the foundational knowledge of the pumiliotoxin class of alkaloids provides a strong basis for such investigations. The combination of homology modeling of target proteins, molecular docking, and molecular dynamics simulations holds the potential to significantly advance our understanding of this specific toxin's mechanism of action.
Data Table: Computational Chemistry Methodologies and Their Applications to this compound Research
| Methodology | Description | Potential Application for this compound |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. | To model the interaction of this compound with its putative binding sites on voltage-gated sodium channels or other target proteins. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent movement of atoms in a molecular system. | To study the conformational changes of this compound, its stability when bound to a receptor, and its permeation across biological membranes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. | To predict the toxicity of this compound and its analogues based on their molecular descriptors, and to understand the structural features that determine its potency. |
| Homology Modeling | Constructs a 3D model of a protein based on the known structure of a related protein. | To create a structural model of the specific sodium channel subtype targeted by this compound, for use in docking and MD simulations. |
Future Research Directions and Open Questions
Comprehensive Elucidation of Pumiliotoxin 237A Sequestration Mechanisms
The process by which poison frogs sequester pumiliotoxins, including 237A, from their diet is a complex and not fully understood phenomenon. Poison frogs (family Dendrobatidae) acquire these defensive alkaloids from the arthropods they consume, such as ants and mites. plos.orgpnas.orgresearchgate.net While it is established that these frogs can accumulate alkaloids from their diet, the specific physiological and molecular mechanisms governing the uptake, transport, and storage of individual toxins like this compound are still being investigated. plos.orgnih.gov
Research has shown that some poison frog species can metabolize certain pumiliotoxins into more potent forms. For example, Pumiliotoxin 251D can be hydroxylated to form the more toxic allopumiliotoxin 267A. plos.orgnih.govnih.gov This metabolic capability suggests the involvement of specific enzymes, potentially from the cytochrome P450 family, as studies have identified a human CYP2D6 that can rapidly metabolize PTX 251D. nih.govnih.gov Future studies are needed to identify the specific transport proteins and enzymes in frogs responsible for the selective uptake and potential modification of this compound. Understanding these sequestration pathways is crucial for a complete picture of how these frogs have evolved their chemical defenses.
Identification of Novel Biological Targets for this compound
The biological targets of many pumiliotoxins, including 237A, are not fully characterized. Pumiliotoxins are known for their myotonic and cardiotonic activity, primarily through their modulatory effects on voltage-dependent sodium channels. tandfonline.comucl.ac.uknih.gov However, the full spectrum of their interactions with various ion channels, receptors, and other cellular components remains an active area of research.
High-throughput screening of Pumiliotoxin 251D against human voltage-gated ion channels and G-protein coupled receptors has so far been inconclusive at the concentrations tested. nih.gov This suggests that either the affinity for these specific targets is lower than anticipated or that other, yet unidentified, molecular targets exist. Future research should focus on broader screening assays to identify novel binding partners for this compound. This could reveal new pharmacological activities and provide a deeper understanding of its toxic effects and potential as a research tool. tandfonline.com
Advanced Structure-Activity Relationship (SAR) Studies for Therapeutic Potential
The potent bioactivity of pumiliotoxins has spurred interest in their potential as pharmacological probes and even as templates for new therapeutics. tandfonline.comreptilis.org Structure-activity relationship (SAR) studies are essential for this purpose, as they investigate how the chemical structure of a molecule relates to its biological activity. mdpi.com By synthesizing and testing analogues of this compound, researchers can identify the key structural features responsible for its effects.
This knowledge can be used to design new compounds with enhanced potency, selectivity, or improved pharmacological properties. mdpi.comnih.gov For example, understanding the SAR of pumiliotoxins could lead to the development of novel insecticides or other valuable chemical agents. acs.org Advanced SAR studies, combining chemical synthesis with detailed biological assays, will be critical in exploring the therapeutic potential of this compound and its derivatives.
Ecological Significance in Cryptically Colored Anuran Species
While much of the research on poison frog toxins has focused on brightly colored, or aposematic, species, the role of these alkaloids in cryptically colored frogs is less understood. nih.gov It is generally assumed that the conspicuous coloration of aposematic frogs serves as a warning signal to predators of their chemical defenses. elifesciences.orgnih.gov However, pumiliotoxins, including 237A, have been detected in inconspicuously colored frog species as well. nih.govbeilstein-journals.org
Recent studies suggest that these cryptic frogs may accumulate alkaloids passively, without the specialized transport and storage systems found in their aposematic relatives. elifesciences.org This raises questions about the ecological significance of these lower levels of toxins. Do they provide any protection against predators or pathogens? Or do they represent an evolutionary stepping stone towards the development of more potent chemical defenses? elifesciences.orgcore.ac.uk Further research into the diet and predator interactions of these cryptic species is needed to clarify the ecological role of this compound in this context.
Evolutionary Ecology of Toxin Acquisition and Defense in Poison Frogs
The acquisition of chemical defenses from dietary sources is a key evolutionary innovation in poison frogs. pnas.orgjcsantosresearch.org The diversity and quantity of alkaloids, including this compound, can vary significantly among different populations of the same species, likely due to variations in their arthropod diet. pnas.orgpnas.org This variation has important implications for the frogs' ability to defend themselves against predators and pathogens. core.ac.uk
The evolution of diet specialization on alkaloid-containing arthropods, such as ants and mites, is thought to be closely linked to the evolution of aposematism. pnas.orgresearchgate.netjcsantosresearch.orgresearchgate.net Future research should continue to explore the intricate relationships between diet, toxin profiles, and predator-prey dynamics across different poison frog lineages. This includes investigating how frogs locate and select their toxic prey and how the availability of these prey items has shaped the evolution of chemical defense strategies. pnas.orgreptilis.org
Development of Research Tools Based on this compound Analogues
The unique biological activity of this compound makes it a valuable lead compound for the development of new research tools. By modifying its structure, chemists can create analogues with specific properties, such as fluorescent tags, that allow for the visualization and study of its biological targets in living cells. These tools could be instrumental in elucidating the precise mechanisms of action of pumiliotoxins and in identifying their binding sites on ion channels and other proteins. The synthesis of such analogues is an ongoing area of chemical research. beilstein-journals.orgacs.org The development of these molecular probes would represent a significant advance in our ability to study the complex pharmacology of this intriguing class of natural products. tandfonline.com
Q & A
Q. What are the established methodologies for synthesizing Pumiliotoxin 237A in laboratory settings?
Synthesis typically involves extraction from natural sources (e.g., poison dart frogs) or partial chemical synthesis using intermediates like pumiliotoxin 307A. Key steps include stereoselective synthesis to replicate the compound’s complex alkaloid structure, with characterization via NMR, mass spectrometry, and X-ray crystallography . For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, solvent systems) and purification methods (e.g., column chromatography, HPLC) .
Q. How is this compound characterized to confirm structural identity and purity?
Characterization requires multi-modal validation:
- Spectroscopic analysis : H and C NMR for functional group identification.
- Mass spectrometry : High-resolution MS to confirm molecular mass.
- Chromatography : HPLC or GC-MS for purity assessment (>95% is standard for pharmacological studies).
- X-ray diffraction : For absolute stereochemical confirmation . Cross-referencing with published spectral data is critical to resolve ambiguities .
Q. What in vitro models are commonly used to study this compound’s bioactivity?
Primary models include:
- Voltage-gated sodium channel assays : To assess modulation of ion flux in neuronal cells.
- Cell viability assays : MTT or lactate dehydrogenase (LDH) tests to quantify cytotoxicity.
- Electrophysiological recordings : Patch-clamp techniques to measure membrane potential changes. Controls must include toxin-free buffers and reference compounds (e.g., batrachotoxin) for comparative analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50_{50}50 values for this compound’s sodium channel effects?
Discrepancies often arise from variations in experimental design:
- Cell type differences : Neuroblastoma vs. primary neuron models may exhibit divergent receptor expression.
- Buffer conditions : Ionic composition (e.g., Ca/K concentrations) affects toxin binding kinetics.
- Endpoint measurements : Fluorometric vs. electrophysiological readouts yield distinct EC values. Meta-analyses should standardize data normalization methods and report confidence intervals .
Q. What strategies optimize in vivo delivery of this compound for neuropharmacological studies?
Advanced delivery methods include:
- Nanoparticle encapsulation : Enhances blood-brain barrier penetration.
- Microinjection systems : Stereotaxic administration into specific brain regions (e.g., hippocampus).
- Pharmacokinetic profiling : LC-MS/MS to track bioavailability and metabolite formation. Ethical protocols must address dose-dependent neurotoxicity risks, with rigorous endpoint monitoring .
Q. How do researchers differentiate this compound’s effects from co-occurring alkaloids in natural extracts?
Methodological approaches include:
- Bioassay-guided fractionation : Isolate compounds via iterative chromatography and test fractions for activity.
- Synergy assays : Compare effects of pure this compound vs. crude extracts using isobolographic analysis.
- Knockout models : CRISPR-edited cell lines lacking specific ion channels to isolate toxin targets .
Data Interpretation and Validation
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC/IC. Report values, Hill slopes, and goodness-of-fit metrics. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and correct for multiple comparisons .
Q. How should researchers address batch-to-batch variability in synthetic this compound?
Implement quality control measures:
- Stability testing : Monitor degradation under varying pH/temperature via accelerated aging studies.
- Inter-laboratory validation : Share samples with independent labs for reproducibility assessment.
- Certified reference materials : Use commercially available standards (if accessible) for calibration .
Experimental Design and Reproducibility
Q. What are best practices for replicating historical studies on this compound’s ecological roles?
- Fieldwork protocols : Standardize frog sampling methods (e.g., skin swab vs. gland extraction).
- Environmental covariates : Document temperature, humidity, and diet sources, which influence toxin production.
- Open-data repositories : Share raw chromatograms and spectral data to facilitate cross-study comparisons .
Q. How can computational models complement empirical research on this compound’s mechanism of action?
- Molecular docking simulations : Predict binding affinities to sodium channel subtypes (e.g., Nav1.4 vs. Nav1.7).
- QSAR analysis : Relate structural modifications (e.g., methyl group position) to toxicity profiles.
- Machine learning : Train models on published EC datasets to identify understudied variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
